molecular formula C9H9FO2S B6293872 Methyl 3-fluoro-5-(methylthio)benzoate CAS No. 2379322-70-8

Methyl 3-fluoro-5-(methylthio)benzoate

Cat. No.: B6293872
CAS No.: 2379322-70-8
M. Wt: 200.23 g/mol
InChI Key: PDZFRTOVOGCLGH-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(methylthio)benzoate is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of a fluorine atom, a methylthio group, and a benzoate ester moiety. It is commonly used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-(methylthio)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-fluoro-5-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(methylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-5-(methylthio)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a building block for the development of potential therapeutic agents.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-(methylthio)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-5-(methylthio)benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. The combination of the fluorine atom and the methylthio group makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

methyl 3-fluoro-5-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-12-9(11)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZFRTOVOGCLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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